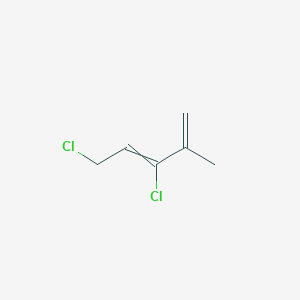
3,5-Dichloro-2-methylpenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-methylpenta-1,3-diene is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. This can be achieved through the reaction of 2-methylpenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-methylpenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), under mild conditions.
Oxidation: Peracids or ozone in organic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-methylpenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-1,3-butadiene
- 3,5-Dichloro-2-methyl-1,4-pentadiene
- 2,3-Dichloro-1,3-butadiene
Uniqueness
3,5-Dichloro-2-methylpenta-1,3-diene is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
61170-14-7 |
|---|---|
Molekularformel |
C6H8Cl2 |
Molekulargewicht |
151.03 g/mol |
IUPAC-Name |
3,5-dichloro-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-5(2)6(8)3-4-7/h3H,1,4H2,2H3 |
InChI-Schlüssel |
SGQWYRHGEQUAKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


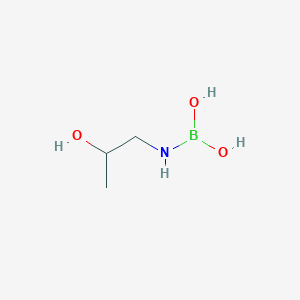
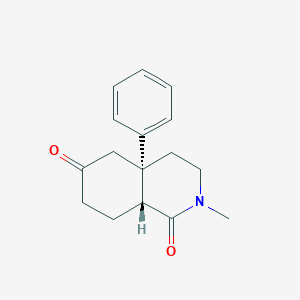
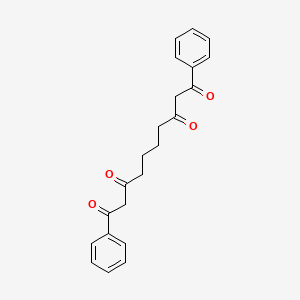
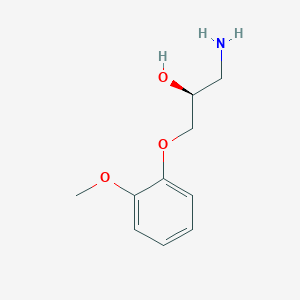
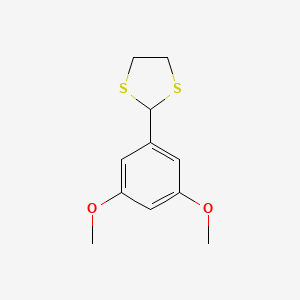

![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

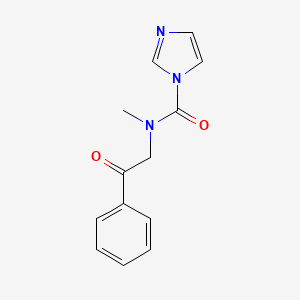
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
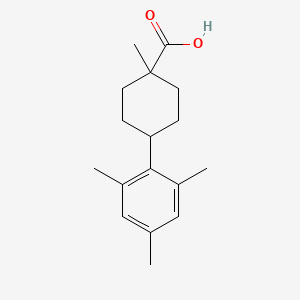
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
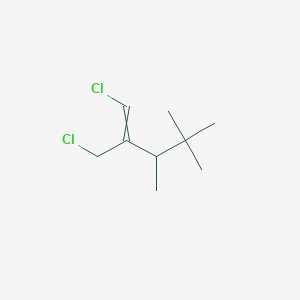
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
